Einecs 228-322-9
Overview
Description
Einecs 228-322-9 is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments. The compound’s structure includes multiple sulfonic acid groups and azo linkages, which contribute to its unique chemical behavior and applications.
Preparation Methods
The synthesis of Einecs 228-322-9 typically involves several steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: These diazonium salts are then coupled with naphthalenetrisulfonic acid derivatives under controlled pH conditions to form the azo compound.
Complex Formation: The final step involves the reaction of the azo compound with N-cyclohexylcyclohexanamine to form the desired complex.
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Einecs 228-322-9 undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of azo bonds and formation of corresponding sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the breakdown of azo linkages to form amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Common reagents used in these reactions include sodium nitrite for diazotization, sodium hydroxide for coupling reactions, and various oxidizing and reducing agents .
Scientific Research Applications
Einecs 228-322-9 has several scientific research applications:
Chemistry: It is used as a chromophore in capillary electrophoresis and as a dopant in the polymerization of pyrrole.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Einecs 228-322-9 involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in different applications. The exact molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar compounds to Einecs 228-322-9 include:
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate: Known for its use as a fluorescent probe in various analytical techniques.
1,5-Naphthalenedisulfonic acid tetrahydrate: Used in the synthesis of dyes and as an intermediate in organic synthesis.
2,6-Naphthalenedisulfonic acid disodium salt: Commonly used in the production of optical brighteners and dyes.
The uniqueness of this compound lies in its specific combination of sulfonic acid groups and azo linkages, which confer distinct chemical properties and applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O10S3.C12H23N/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFRKKJPSXVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6226-90-0 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6226-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)-, compd. with N-cyclohexylcyclohexanamine (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3,6-trisulphonic acid, compound with bis(cyclohexyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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